Adezmapimod Exhibits 10-Fold p38α Selectivity Over p38β for Isoform-Specific Pathway Dissection
Adezmapimod demonstrates a marked preference for p38α (SAPK2a) over p38β (SAPK2b), with an IC50 of 50 nM for p38α and 500 nM for p38β, representing a 10-fold selectivity window . In contrast, the closely related analog SB202190 exhibits an IC50 of 50 nM for p38α and 100 nM for p38β, a significantly narrower 2-fold selectivity margin . This differential isoform sensitivity allows Adezmapimod to be used at concentrations where p38α activity is predominantly inhibited while p38β remains partially functional, enabling more nuanced interrogation of p38 isoform-specific biology.
| Evidence Dimension | p38α vs p38β Isoform Selectivity |
|---|---|
| Target Compound Data | p38α IC50 = 50 nM; p38β IC50 = 500 nM |
| Comparator Or Baseline | SB202190: p38α IC50 = 50 nM; p38β IC50 = 100 nM |
| Quantified Difference | Adezmapimod exhibits 10-fold selectivity vs 2-fold for SB202190 |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This 10-fold selectivity window provides a quantitative basis for selecting Adezmapimod over SB202190 when experimental designs require differential inhibition of p38α versus p38β activity.
